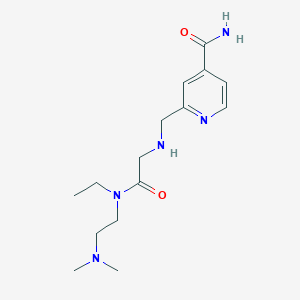

KDOAM-25

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H25N5O2 |

|---|---|

Molecular Weight |

307.39 g/mol |

IUPAC Name |

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide |

InChI |

InChI=1S/C15H25N5O2/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22) |

InChI Key |

PNFMVADNCOGWME-UHFFFAOYSA-N |

SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |

Canonical SMILES |

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

KDOAM-25; KDOAM 25; KDOAM25; GTPL8576; GTPL-8576; GTPL 8576; LQT. |

Origin of Product |

United States |

Foundational & Exploratory

KDOAM-25: A Comprehensive Technical Guide to its KDM5 Inhibitor Selectivity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDOAM-25 is a potent and selective small-molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone demethylases.[1][2] These enzymes, also known as the JARID1 family, are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that specifically remove methyl groups from lysine 4 of histone H3 (H3K4), particularly the di- and tri-methylated states (H3K4me2/3).[2][3] The KDM5 family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, plays a crucial role in the regulation of gene transcription, and its dysregulation is implicated in various cancers.[2][4] This technical guide provides an in-depth overview of the selectivity profile of this compound, including its inhibitory potency against KDM5 enzymes and other related proteins. Detailed experimental methodologies and visual representations of key concepts are also presented to support researchers in the fields of epigenetics and drug discovery.

Data Presentation: this compound Selectivity Profile

The inhibitory activity of this compound has been characterized against various histone demethylases and other 2-OG-dependent oxygenases. The following tables summarize the quantitative data from in vitro biochemical assays.

Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Family Members

| Target | IC50 (nM) | Assay Type | Reference |

| KDM5A | 71 | AlphaScreen | [5] |

| KDM5B | 19 | AlphaScreen | [5] |

| KDM5C | 69 | AlphaScreen | [5] |

| KDM5D | 69 | AlphaScreen | [5] |

Table 2: Selectivity of this compound against Other Histone Demethylases and 2-OG Oxygenases

| Target | IC50 (µM) | Assay Type | Reference |

| KDM2A | 4.4 | AlphaScreen | [6] |

| Other 2-OG Oxygenases | > 4.8 | Not Specified | [2][6] |

This compound demonstrates high potency against all four members of the KDM5 subfamily, with IC50 values in the nanomolar range.[5] It exhibits the strongest activity against KDM5B.[5] Importantly, this compound shows significant selectivity for the KDM5 family, with much weaker inhibition of other KDM subfamilies, such as KDM2A, and no significant inhibition of a broader panel of 2-OG oxygenases at concentrations up to 4.8 µM.[2][6] In cellular assays using an over-expression system in HeLa cells, this compound inhibited KDM5B with an EC50 of approximately 50 µM and other KDM5 family members at concentrations above 100 µM.[6] It showed no cellular activity against other tested JmjC family members.[5]

Experimental Protocols

The selectivity profile of this compound was determined using a combination of in vitro biochemical assays and cellular assays. The following are detailed methodologies for the key experiments cited.

In Vitro Enzymatic Assays (AlphaScreen and MALDI-TOF)

Principle: These assays measure the enzymatic activity of the KDM5 enzymes in the presence of the inhibitor. The AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay that measures the demethylation of a biotinylated histone H3K4me3 peptide substrate.[7] The MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization-Time of Flight) mass spectrometry assay directly measures the mass change of the peptide substrate upon demethylation.[7]

Methodology:

-

Reagents:

-

Recombinant human KDM5A, KDM5B, KDM5C, or KDM5D enzyme.

-

Biotinylated H3K4me3 peptide substrate (e.g., ARTKQTARK(me3)STGGKAPRKQLA-GGK(Biotin)).

-

Assay Buffer: 50 mM HEPES (pH 7.5), 0.1% BSA, 0.01% Tween-20, 50 µM FeSO4, 1 mM Ascorbic Acid.

-

Cofactor: 2-oxoglutarate (2-OG).

-

This compound inhibitor (serially diluted).

-

For AlphaScreen: Streptavidin-coated Donor beads and anti-H3K4me2 or anti-H3K4me1 antibody-conjugated Acceptor beads.

-

For MALDI-TOF: α-Cyano-4-hydroxycinnamic acid (CHCA) matrix.

-

-

Procedure: a. The enzymatic reaction is initiated by adding the KDM5 enzyme to a reaction mixture containing the biotinylated H3K4me3 peptide substrate, assay buffer, and varying concentrations of this compound. b. The reaction is started by the addition of 2-OG and incubated at room temperature for a defined period (e.g., 30-60 minutes). c. For AlphaScreen: i. The reaction is stopped by the addition of a solution containing EDTA and the AlphaScreen beads. ii. The mixture is incubated in the dark to allow for bead-antibody-peptide binding. iii. The plate is read on an AlphaScreen-capable plate reader. The signal is inversely proportional to the enzyme activity. d. For MALDI-TOF: i. A small aliquot of the reaction mixture is spotted onto a MALDI plate and mixed with the CHCA matrix. ii. The plate is allowed to air dry. iii. The plate is analyzed by a MALDI-TOF mass spectrometer to detect the mass of the substrate and demethylated product peptides.

-

Data Analysis:

-

The percentage of inhibition is calculated for each this compound concentration.

-

IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

-

Cellular Immunofluorescence Assay for H3K4me3 Demethylation

Principle: This assay visualizes and quantifies the levels of H3K4me3 in cells to assess the cellular activity of this compound. In this assay, cells overexpressing a specific KDM5 enzyme are treated with the inhibitor, and the changes in H3K4me3 levels are detected using a specific antibody.[6]

Methodology:

-

Cell Culture and Transfection:

-

HeLa cells are cultured in DMEM supplemented with 10% FBS and antibiotics.

-

Cells are seeded onto glass coverslips or imaging plates.

-

Cells are transfected with plasmids encoding FLAG-tagged wild-type or catalytically inactive (mutant) KDM5 enzymes using a suitable transfection reagent.

-

-

Inhibitor Treatment:

-

24 hours post-transfection, the culture medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (DMSO).

-

Cells are incubated for a further 24-48 hours.[6]

-

-

Immunofluorescence Staining: a. Cells are fixed with 4% paraformaldehyde in PBS for 15 minutes. b. Cells are permeabilized with 0.25% Triton X-100 in PBS for 10 minutes. c. Blocking is performed with 1% BSA in PBS for 1 hour. d. Cells are incubated with primary antibodies (e.g., rabbit anti-H3K4me3 and mouse anti-FLAG) overnight at 4°C. e. After washing with PBS, cells are incubated with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG) and a nuclear counterstain (DAPI) for 1 hour at room temperature.

-

Image Acquisition and Analysis:

-

Images are captured using a high-content imaging system or a fluorescence microscope.

-

Image analysis software is used to quantify the mean fluorescence intensity of H3K4me3 staining within the nuclei of FLAG-positive (transfected) cells.

-

EC50 values are determined from the dose-response curves of H3K4me3 intensity versus inhibitor concentration.

-

Mandatory Visualizations

Caption: this compound selectivity profile against histone demethylases.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. — The Kennedy Institute of Rheumatology [kennedy.ox.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

KDOAM-25: A Selective p38 MAPKα Inhibitor for Modulating Inflammatory and Stress Responses

An In-depth Technical Guide on Cellular Targets and Pathways

Audience: Researchers, scientists, and drug development professionals.

Abstract

KDOAM-25 is a potent and highly selective, ATP-competitive inhibitor of the p38 mitogen-activated protein kinase alpha (p38 MAPKα), a key regulator of cellular responses to inflammatory cytokines and environmental stress.[1][2] This document provides a comprehensive technical overview of the cellular targets, signaling pathways, and mechanism of action of this compound. It includes detailed quantitative data on its inhibitory activity and selectivity, protocols for key experimental validation, and visual diagrams of the associated biological pathways and experimental workflows.

Introduction to p38 MAPKα Signaling

The p38 MAPK pathway is a critical intracellular signaling cascade that governs a wide array of cellular processes, including inflammation, apoptosis, cell differentiation, and cell cycle regulation.[1][3] It is a member of the MAPK superfamily, which also includes the JNK and ERK pathways.[3] Four isoforms of p38 have been identified: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] p38 MAPKα is the most extensively studied isoform and plays a central role in the synthesis of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1β (IL-1β).[4][5]

Activation of the p38 MAPK pathway is triggered by various extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1), and environmental stresses like osmotic shock, ultraviolet light, and heat shock.[1][3] This leads to a three-tiered kinase cascade, where a MAPKKK (e.g., TAK1, ASK1) phosphorylates and activates a MAPKK (MKK3 or MKK6), which in turn dually phosphorylates p38 MAPKα on threonine and tyrosine residues (Thr180/Tyr182), leading to its activation.[2][6] Activated p38α then phosphorylates a variety of downstream substrates, including other protein kinases like MAPKAPK-2 (MK2) and transcription factors such as ATF-2, CREB, and MEF2, modulating gene expression and cellular responses.[2][3]

Cellular Targets and Selectivity of this compound

The primary cellular target of this compound is the p38 MAPKα kinase. Its inhibitory action is achieved through competitive binding to the ATP-binding pocket of the enzyme, thereby preventing the phosphorylation of its downstream substrates.[7] The selectivity of a kinase inhibitor is a critical parameter for its utility as a research tool and its therapeutic potential. This compound has been profiled against a panel of kinases to determine its selectivity.

Table 1: In Vitro Kinase Inhibitory Profile of this compound

| Kinase Target | IC50 (nM) | Description |

| p38 MAPKα (MAPK14) | 15 | Primary Target |

| p38 MAPKβ (MAPK11) | 350 | >23-fold selectivity over p38β |

| p38 MAPKγ (MAPK12) | >10,000 | Highly selective against p38γ |

| p38 MAPKδ (MAPK13) | >10,000 | Highly selective against p38δ |

| JNK1 | >5,000 | Highly selective against JNK1 |

| ERK2 | >10,000 | Highly selective against ERK2 |

| LCK | 2,500 | >160-fold selectivity over LCK |

| GSK3β | 3,000 | >200-fold selectivity over GSK3β |

IC50 values are representative and determined using in vitro kinase assays.

Table 2: Cellular Activity of this compound

| Assay Type | Cell Line | Stimulus | Measured Endpoint | EC50 (nM) |

| TNF-α Release Assay | THP-1 monocytes | LPS | TNF-α levels in supernatant | 50 |

| IL-6 Expression Assay | Human Cardiac Fibroblasts | IL-1α | IL-6 mRNA levels | 75 |

| HSP27 Phosphorylation | HeLa cells | Anisomycin | Phospho-HSP27 (Ser82) levels | 60 |

EC50 values represent the concentration of this compound required for 50% inhibition of the stimulated response.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by directly inhibiting p38 MAPKα, thereby blocking the downstream signaling events that are dependent on its kinase activity.

Caption: p38 MAPKα signaling pathway inhibited by this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of findings. Below are protocols for key experiments to characterize the activity of this compound.

In Vitro p38 MAPKα Kinase Assay (Non-Radioactive)

This assay quantifies the direct inhibitory effect of this compound on the enzymatic activity of p38 MAPKα.

Principle: Active p38 MAPKα is immunoprecipitated and then incubated with its substrate, ATF-2, in the presence of ATP. The phosphorylation of ATF-2 is measured by Western blotting using a phospho-specific antibody.[8][9]

Materials:

-

Cell lysate from cells stimulated to activate p38 MAPKα (e.g., UV-treated NIH/3T3 cells).

-

Immobilized Phospho-p38 MAPK (Thr180/Tyr182) antibody.

-

Recombinant ATF-2 protein substrate.

-

Kinase Assay Buffer (20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT, 25 mM MgCl2).

-

ATP (100 µM).

-

This compound at various concentrations.

-

Phospho-ATF-2 (Thr71) antibody.

Procedure:

-

Immunoprecipitation: Incubate 200-500 µg of cell lysate with the immobilized phospho-p38 MAPKα antibody overnight at 4°C to capture the active kinase.

-

Wash: Wash the immunoprecipitated beads three times with lysis buffer and twice with Kinase Assay Buffer.

-

Kinase Reaction: Resuspend the beads in Kinase Assay Buffer containing 1 µg of ATF-2 substrate and varying concentrations of this compound (or DMSO as a vehicle control).

-

Initiate Reaction: Add ATP to a final concentration of 100 µM to start the reaction. Incubate for 30 minutes at 30°C.

-

Terminate Reaction: Stop the reaction by adding 4X SDS-PAGE sample buffer and boiling for 5 minutes.

-

Western Blotting: Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with the Phospho-ATF-2 (Thr71) antibody to detect the phosphorylated substrate.

-

Analysis: Quantify band intensities to determine the extent of inhibition at each this compound concentration and calculate the IC50 value.

Cell-Based ELISA for p38 MAPKα Activity

This assay measures the ability of this compound to inhibit p38 MAPKα phosphorylation within a cellular context.

Principle: A whole-cell, lysate-free ELISA is used to measure the level of phosphorylated p38 MAPKα (Thr180/Tyr182) in cultured cells following stimulation and treatment with this compound.[10]

Materials:

-

96-well microplate.

-

Cells of interest (e.g., HeLa, A549).

-

Stimulant (e.g., Anisomycin, TNF-α).

-

This compound.

-

Fixing Solution (4% formaldehyde).

-

Quenching Buffer.

-

Blocking Buffer.

-

Primary antibodies: Phospho-p38 MAPK (Thr180/Tyr182) and total p38 MAPK (for normalization).

-

HRP-conjugated secondary antibody.

-

Substrate reagent.

-

Stop solution.

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat cells with various concentrations of this compound for 1-2 hours.

-

Stimulation: Add a stimulant (e.g., 10 µg/mL Anisomycin) for 15-30 minutes to activate the p38 MAPK pathway.

-

Fix and Permeabilize: Fix the cells with Fixing Solution, then wash and permeabilize.

-

Blocking: Block non-specific binding sites.

-

Antibody Incubation: Incubate with primary antibodies (phospho-p38 and total p38 in separate wells) overnight at 4°C.

-

Secondary Antibody: Wash and incubate with HRP-conjugated secondary antibody.

-

Detection: Add substrate and measure the absorbance after stopping the reaction.

-

Analysis: Normalize the phospho-p38 signal to the total p38 signal. Plot the normalized signal against the this compound concentration to determine the EC50.

Caption: Workflow for determining this compound in vitro and cellular activity.

Chemoproteomics for Target Engagement and Selectivity Profiling

This advanced method assesses the binding of this compound to its target and other kinases in a competitive manner from a complex cell lysate.[11][12]

Principle: An affinity resin with immobilized, non-selective kinase inhibitors ("kinobeads") is used to capture a large portion of the cellular kinome.[13] A cell lysate is pre-incubated with this compound, which will occupy the binding site of its targets. When the lysate is subsequently incubated with the kinobeads, kinases bound by this compound will not bind to the beads. The proteins captured by the beads are then identified and quantified by mass spectrometry.[14]

Materials:

-

Cell lysate (e.g., from K562 or HeLa cells).

-

Kinobeads (immobilized non-selective kinase inhibitors).

-

This compound at various concentrations.

-

Wash buffers.

-

Elution buffer.

-

Reagents for protein digestion (e.g., trypsin).

-

LC-MS/MS system for quantitative proteomics.

Procedure:

-

Lysate Preparation: Prepare a native cell lysate.

-

Competitive Binding: Incubate aliquots of the lysate with increasing concentrations of this compound (or DMSO control) for 1 hour.

-

Kinobeads Incubation: Add the kinobeads to the lysate and incubate to allow unbound kinases to bind to the beads.

-

Wash: Wash the beads extensively to remove non-specifically bound proteins.

-

Elution and Digestion: Elute the bound proteins and digest them into peptides using trypsin.

-

Mass Spectrometry: Analyze the peptide mixtures using quantitative LC-MS/MS.

-

Data Analysis: Identify and quantify the proteins in each sample. The binding affinity of this compound for each kinase is determined by the decrease in its signal from the beads as a function of this compound concentration.

References

- 1. p38 mitogen-activated protein kinases - Wikipedia [en.wikipedia.org]

- 2. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Identification of genomic targets downstream of p38 mitogen-activated protein kinase pathway mediating tumor necrosis factor-α signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. p38α MAP kinase inhibition | University of Tübingen [uni-tuebingen.de]

- 6. Frontiers | Functions of p38 MAP Kinases in the Central Nervous System [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. bosterbio.com [bosterbio.com]

- 11. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinase Inhibitor Profiling Using Chemoproteomics | Springer Nature Experiments [experiments.springernature.com]

- 13. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]

- 14. researchgate.net [researchgate.net]

KDOAM-25 in Cancer Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDOAM-25 is a potent and selective small-molecule inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes.[1][2][3] Members of the KDM5 family, particularly KDM5B (also known as JARID1B or PLU1), are frequently overexpressed in various cancers, including breast, prostate, lung, and multiple myeloma, and their elevated expression is often correlated with poor prognosis.[4][5] KDM5 enzymes are epigenetic regulators that specifically remove methyl groups from lysine 4 of histone H3 (H3K4me2/3), a mark associated with active gene transcription.[4][6][7] By inhibiting KDM5, this compound leads to an increase in global H3K4 methylation, particularly at transcription start sites, which in turn alters gene expression and can impair the proliferation of cancer cells.[1][5] This technical guide provides a comprehensive overview of this compound, its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its investigation in a cancer research setting.

Core Mechanism of Action

This compound functions as a competitive inhibitor of the 2-oxoglutarate (2-OG) cofactor binding site within the catalytic JmjC domain of KDM5 enzymes.[6] This inhibition prevents the demethylation of H3K4me3, leading to its accumulation. The sustained H3K4me3 mark at gene promoters, particularly of tumor suppressor genes, can lead to their re-expression and subsequent anti-cancer effects, such as cell cycle arrest and inhibition of proliferation.[5]

Quantitative Data

The following tables summarize the key quantitative data reported for this compound in various cancer research contexts.

Table 1: In Vitro Inhibitory Activity of this compound against KDM5 Enzymes

| Target | IC50 (nM) | Reference |

| KDM5A | 71 | [1][3] |

| KDM5B | 19 | [1][3] |

| KDM5C | 69 | [1][3] |

| KDM5D | 69 | [1][3] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | Value | Reference |

| MM1S | Multiple Myeloma | Cell Viability | IC50 | ~30 µM (after 5-7 days) | [1][5] |

| MM1S | Multiple Myeloma | Cell Cycle Analysis | Effect | G1 arrest | [1][5] |

| MCF-7 | Breast Cancer | Western Blot | H3K4me3 levels | ~1.5-fold increase (at 0.03-1 µM) | [8] |

| 92.1-R | Uveal Melanoma (MEK-inhibitor resistant) | Cell Viability (CCK8) | Inhibition | Significant suppression at 5 µM | [9][10] |

| OMM1-R | Uveal Melanoma (MEK-inhibitor resistant) | Apoptosis (FACS) | Increased cell death | Significant increase at 5 µM |

Table 3: Binding Affinity of this compound

| Target Protein | Method | Dissociation Constant (Kd) | Reference |

| KDM5B | Microscale Thermophoresis (MST) | 487.75 nM | [11] |

Signaling Pathways

KDM5B, the primary target of this compound, is integrated into complex signaling networks that regulate cancer cell proliferation, survival, and drug resistance.

KDM5B-Mediated Transcriptional Repression

KDM5B is recruited to gene promoters where it demethylates H3K4me3, leading to a more condensed chromatin state and transcriptional repression of target genes. Many of these targets are tumor suppressor genes. This compound blocks this activity, leading to the re-activation of these tumor-suppressive pathways.

KDM5B and the PI3K/AKT Signaling Pathway

In prostate cancer, KDM5B has been shown to activate the PI3K/AKT signaling pathway by upregulating PIK3CA (p110α).[4] This highlights a role for KDM5B in promoting cell survival and proliferation through established oncogenic pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (CCK-8)

This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., in DMSO)

-

Cell Counting Kit-8 (CCK-8) reagent

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete medium from the stock solution.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.

-

Incubate the plate for the desired treatment period (e.g., 24, 48, 72 hours).

-

Add 10 µL of CCK-8 solution to each well.

-

Incubate the plate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance from wells with medium and CCK-8 only.

Western Blot for H3K4me3 Levels

This protocol is used to determine the effect of this compound on the global levels of H3K4me3.

Materials:

-

Cancer cells treated with this compound

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: anti-H3K4me3 and anti-total Histone H3 (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse this compound-treated and control cells in RIPA buffer.

-

Quantify protein concentration using a BCA assay.

-

Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-H3) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Apply chemiluminescent substrate and capture the signal using an imaging system.

-

Quantify band intensities and normalize H3K4me3 levels to total Histone H3.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol allows for the genome-wide mapping of H3K4me3 marks following this compound treatment.

Materials:

-

This compound-treated and control cells

-

Formaldehyde (for cross-linking)

-

Glycine (to quench cross-linking)

-

Lysis buffers

-

Sonicator

-

Anti-H3K4me3 antibody

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-link proteins to DNA in treated and control cells with formaldehyde.

-

Quench the reaction with glycine.

-

Lyse the cells and isolate the nuclei.

-

Sonciate the chromatin to shear DNA into fragments of 200-500 bp.

-

Immunoprecipitate the chromatin with an anti-H3K4me3 antibody overnight. Use IgG as a negative control.

-

Capture the antibody-chromatin complexes with protein A/G magnetic beads.

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by heating.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare sequencing libraries and perform high-throughput sequencing.

-

Analyze the sequencing data to identify regions with differential H3K4me3 enrichment.

Conclusion

This compound represents a promising therapeutic agent for cancers characterized by the overexpression of KDM5 enzymes. Its ability to selectively inhibit KDM5 and modulate the epigenetic landscape provides a clear mechanism for its anti-proliferative effects. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers to further investigate the therapeutic potential of this compound and to explore its efficacy in various cancer models. Further research into the downstream effects of this compound-induced epigenetic reprogramming will be crucial for its clinical development and for identifying patient populations most likely to benefit from this targeted therapy.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Histone lysine demethylase KDM5B facilitates proliferation and suppresses apoptosis in human acute myeloid leukemia cells through the miR-140-3p/BCL2 axis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. KDM5B is essential for the hyper-activation of PI3K/AKT signaling in prostate tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification of the upstream regulators of KDM5B in gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 8. pubcompare.ai [pubcompare.ai]

- 9. researchgate.net [researchgate.net]

- 10. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Epigenetic Landscape Remodeled by KDOAM-25: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the epigenetic modifications influenced by KDOAM-25, a potent and selective small molecule inhibitor. It is designed to offer a comprehensive resource for researchers in oncology, epigenetics, and drug development, detailing the compound's mechanism of action, its impact on histone methylation, and the experimental methodologies used to elucidate these effects.

Core Mechanism of Action: Inhibition of KDM5 Histone Demethylases

This compound is a well-characterized inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, also known as the JARID1 family.[1][2] This family, comprising KDM5A, KDM5B, KDM5C, and KDM5D, is responsible for removing methyl groups from trimethylated lysine 4 on histone H3 (H3K4me3).[1][2][3] The H3K4me3 mark is a critical epigenetic modification predominantly found at the transcription start sites of active genes and is associated with transcriptional activation.

By selectively binding to the active site of KDM5 enzymes, this compound competitively inhibits their demethylase activity.[4][5] This inhibition leads to a global increase in the levels of H3K4me3, effectively remodeling the epigenetic landscape and altering gene expression patterns.[4][6][7][8] This primary mechanism underlies the observed cellular effects of this compound, including impaired cancer cell proliferation and cell cycle arrest.[4][7]

Quantitative Effects of this compound on KDM5 Inhibition and H3K4me3 Levels

The potency and cellular effects of this compound have been quantified across various experimental systems. The following tables summarize the key quantitative data available.

| Target | IC50 (nM) | Assay Type |

| KDM5A | 71 | Biochemical |

| KDM5B | 19 | Biochemical |

| KDM5C | 69 | Biochemical |

| KDM5D | 69 | Biochemical |

| Table 1: In Vitro Inhibitory Potency of this compound against KDM5 Family Enzymes.[7][8] |

| Cell Line | Treatment | Effect | Assay Type |

| MM1S (Multiple Myeloma) | 50 µM this compound | ~2-fold increase in global H3K4me3 | ChIP-seq[4][7][8] |

| MM1S (Multiple Myeloma) | ~30 µM this compound | IC50 for cell viability reduction (5-7 days) | Fluorescent cell viability assay[3][4][7] |

| MCF-7 (Breast Cancer) | 0.03-1 µM this compound | ~1.5-fold increase in H3K4me3 | Western Blot[9] |

| HeLa (Cervical Cancer) | ~50 µM this compound | EC50 for KDM5B inhibition | Immunofluorescence assay[3] |

| Table 2: Cellular Effects of this compound Treatment. |

Signaling Pathways and Logical Relationships

The interaction between this compound and its targets, and the subsequent downstream effects, can be visualized as a clear signaling pathway.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells. | Department of Chemistry [chem.ox.ac.uk]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - ePrints - Newcastle University [eprints.ncl.ac.uk]

- 3. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

Methodological & Application

KDOAM-25 Experimental Protocol for Cell Culture: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Abstract

KDOAM-25 is a potent and highly selective small molecule inhibitor of the KDM5 (Lysine-Specific Demethylase 5) family of histone lysine demethylases.[1][2] This family of enzymes is responsible for the removal of di- and tri-methyl groups from lysine 4 on histone H3 (H3K4me2/3), epigenetic marks associated with active gene transcription.[3] Dysregulation of KDM5 activity has been implicated in various cancers, making it a compelling target for therapeutic intervention. This compound has been shown to increase global H3K4 methylation, impair proliferation in cancer cell lines, and induce a G1 phase cell cycle arrest.[1] These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing its impact on cell viability and histone methylation. The more stable citrate salt of this compound is recommended for these experiments.[1]

Mechanism of Action

This compound exerts its biological effects by inhibiting the demethylase activity of the KDM5 family of enzymes. This inhibition leads to an accumulation of tri-methylated H3K4 (H3K4me3) at transcriptional start sites, which in turn alters gene expression, leading to anti-proliferative effects and cell cycle arrest in susceptible cancer cell lines.[1][3]

Quantitative Data Summary

The following tables summarize the reported in vitro efficacy of this compound.

Table 1: this compound IC50 Values against KDM5 Enzymes

| Enzyme | IC50 (nM) |

| KDM5A | 71[1][2] |

| KDM5B | 19[1][2] |

| KDM5C | 69[1][2] |

| KDM5D | 69[1][2] |

Table 2: Cellular Activity of this compound

| Cell Line | Assay | Endpoint | Value | Treatment Duration |

| MM.1S (Multiple Myeloma) | Cell Viability | IC50 | ~30 µM[1][4] | 5-7 days[1][4] |

| MM.1S (Multiple Myeloma) | Cell Cycle Analysis | Effect | G1 Arrest[1][4] | Not Specified |

| MCF-7 (Breast Cancer) | Western Blot | H3K4me3 Levels | ~1.5-fold increase[2] | 24 hours[2][5] |

| 92.1-R (Uveal Melanoma) | CCK8 Assay | Viability | Significantly Suppressed | 72 hours |

| OMM1-R (Uveal Melanoma) | Flow Cytometry | Apoptosis | Increased Annexin-V+ cells | 24 hours |

Experimental Protocols

Preparation of this compound Stock Solution

It is advisable to use the more stable citrate salt of this compound.

-

Reagent: this compound citrate (powder)

-

Solvent: Dimethyl sulfoxide (DMSO)

-

Procedure:

-

Prepare a 10 mM stock solution of this compound citrate in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to six months.[6]

Cell Culture and Maintenance

-

Cell Lines:

-

MCF-7 (Human Breast Adenocarcinoma): Adherent cells.

-

MM.1S (Human Multiple Myeloma): Suspension or semi-adherent cells.[7]

-

-

Culture Media:

-

MCF-7: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 0.01 mg/mL human recombinant insulin, and 1% Penicillin-Streptomycin.

-

MM.1S: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

-

Subculturing:

-

MCF-7: Passage cells when they reach 80-90% confluency.

-

MM.1S: Subculture cells before they reach confluence to a ratio of 1:2 to 1:4.

-

Cell Viability Assay (Resazurin-Based)

This protocol is designed for a 96-well plate format.

-

Materials:

-

96-well clear-bottom black plates

-

Resazurin sodium salt solution (0.15 mg/mL in DPBS, sterile-filtered)

-

This compound stock solution (10 mM in DMSO)

-

Appropriate cell culture medium

-

-

Procedure:

-

Cell Seeding:

-

MCF-7: Seed 5,000 - 10,000 cells per well in 100 µL of media.

-

MM.1S: Seed 20,000 - 40,000 cells per well in 100 µL of media.

-

-

Incubate the plate for 24 hours to allow for cell attachment (for MCF-7) and stabilization.

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).

-

Carefully remove the medium and add 100 µL of the this compound dilutions or vehicle control to the respective wells.

-

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, 72 hours, or up to 7 days for MM.1S).

-

Resazurin Addition: Add 10 µL of resazurin solution to each well.

-

Incubate for 1-4 hours at 37°C, protected from light.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[1]

-

Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background fluorescence from wells containing medium and resazurin only.

-

Western Blot for H3K4me3 Analysis

-

Materials:

-

6-well plates

-

This compound stock solution (10 mM in DMSO)

-

Histone extraction buffer (e.g., Hypotonic Lysis Buffer: 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2, 1 mM DTT, with protease inhibitors)

-

0.2 N Hydrochloric acid (HCl)

-

Primary antibodies: Rabbit anti-H3K4me3 (e.g., 1:1000-1:3000 dilution), Rabbit anti-Total Histone H3 (loading control, e.g., 1:1000 dilution).

-

HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, 1:5000-1:10,000 dilution).

-

SDS-PAGE gels (e.g., 15% for better histone resolution)

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Chemiluminescent substrate

-

-

Procedure:

-

Cell Seeding and Treatment:

-

Histone Extraction (Acid Extraction):

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in hypotonic lysis buffer on ice.

-

Pellet the nuclei and resuspend in 0.2 N HCl.

-

Extract histones overnight at 4°C with rotation.

-

Centrifuge to pellet debris and collect the supernatant containing histones.

-

Neutralize the extract and determine protein concentration.

-

-

Western Blotting:

-

Separate histone extracts on an SDS-PAGE gel and transfer to a membrane.

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and develop with a chemiluminescent substrate.

-

Image the blot and perform densitometry analysis, normalizing the H3K4me3 signal to the total Histone H3 signal.

-

-

Experimental Workflow Visualization

References

- 1. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 2. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tribioscience.com [tribioscience.com]

- 4. labbox.es [labbox.es]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Development and characterization of three cell culture systems to investigate the relationship between primary bone marrow adipocytes and myeloma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes: Utilizing KDOAM-25 for the Analysis of H3K4me3 Levels by Western Blot

Introduction

Histone methylation is a critical epigenetic modification that plays a fundamental role in regulating chromatin structure and gene expression. The trimethylation of histone H3 at lysine 4 (H3K4me3) is a hallmark of active gene promoters. The levels of H3K4me3 are dynamically regulated by histone methyltransferases and demethylases. The KDM5 (or JARID1) family of enzymes are Fe(II) and 2-oxoglutarate (2-OG) dependent oxygenases that act as H3K4me3 demethylases, making them key regulators of gene transcription and cellular processes like proliferation and differentiation.[1]

KDOAM-25 is a potent and highly selective small molecule inhibitor of the KDM5 family of histone demethylases.[2][3] By competitively binding to the 2-OG binding site of KDM5 enzymes, this compound effectively blocks their demethylase activity, leading to an increase in global H3K4me3 levels.[1][4] This makes this compound a valuable tool for researchers studying the role of KDM5-mediated demethylation in various biological and pathological processes, including cancer.[5][6] These application notes provide a detailed protocol for using this compound to induce changes in H3K4me3 levels in cultured cells and subsequently detect these changes using Western blotting.

Mechanism of Action of this compound

This compound specifically inhibits the KDM5 family of enzymes, which includes KDM5A, KDM5B, KDM5C, and KDM5D. These enzymes are responsible for the demethylation of H3K4me3 and H3K4me2.[7] The inhibitory action of this compound leads to an accumulation of H3K4me3 at a global level, particularly at transcription start sites.[1][4]

dot

Caption: Mechanism of this compound action.

Data Presentation: Effects of this compound on H3K4me3 Levels

The following table summarizes the reported effects of this compound on H3K4me3 levels in different cancer cell lines.

| Cell Line | Concentration of this compound | Incubation Time | Observed Effect on H3K4me3 Levels | Reference |

| MM1S (Multiple Myeloma) | 50 µM | Not Specified | Approximately 2-fold increase | [2][5] |

| MCF-7 (Breast Cancer) | 0.03 - 1 µM | 24 hours | Approximately 1.5-fold increase | [8] |

| MCF-7 (Breast Cancer) | > 1 µM | 24 hours | Effect is lost at higher concentrations | [8] |

Experimental Protocols

This section provides a detailed protocol for treating cells with this compound and subsequently performing a Western blot to detect changes in H3K4me3 levels.

Part 1: Cell Culture and Treatment with this compound

-

Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and approximately 70-80% confluent at the time of harvest.

-

This compound Preparation: Prepare a stock solution of this compound (or its more stable citrate salt) in an appropriate solvent (e.g., DMSO).[9] Further dilute the stock solution in cell culture medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line.

-

Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentration of this compound. Include a vehicle control (medium with the same concentration of DMSO without this compound).

-

Incubation: Incubate the cells for the desired period (e.g., 24 hours, as used in studies with MCF-7 cells).[8] The optimal incubation time may vary depending on the cell line and should be determined empirically.

Part 2: Histone Extraction

Histones are small, basic proteins, and their efficient extraction is crucial for successful Western blotting. Acid extraction is a commonly used method.

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS. Lyse the cells in a hypotonic lysis buffer.

-

Acid Extraction: Add hydrochloric acid to the nuclear pellet to a final concentration of 0.2 M and incubate on ice.

-

Protein Precipitation: Precipitate the acid-soluble proteins (histones) with trichloroacetic acid.

-

Washing: Wash the histone pellet with acetone to remove residual acid.

-

Resuspension: Resuspend the air-dried histone pellet in nuclease-free water.

-

Quantification: Determine the protein concentration using a suitable method like the Bradford or BCA assay.

Part 3: Western Blotting for H3K4me3

Due to the small size of histones, modifications to standard Western blot protocols are recommended for optimal results.[10][11]

-

Sample Preparation: For each sample, mix 10-20 µg of histone extract with 4X Laemmli sample buffer. Heat the samples at 95°C for 5 minutes.

-

Gel Electrophoresis: Load the samples onto a high-percentage (e.g., 15%) SDS-polyacrylamide gel to ensure good resolution of the low molecular weight histones.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane with a pore size of 0.2 µm, which is optimal for retaining small proteins like histones.[11][12]

-

Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for H3K4me3. The dilution should be as per the manufacturer's recommendation. Incubation is typically performed overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST) to remove unbound primary antibody.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that is appropriate for the primary antibody (e.g., anti-rabbit IgG-HRP) for 1 hour at room temperature.[13]

-

Washing: Repeat the washing step as described above to remove the unbound secondary antibody.

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. Capture the image using a chemiluminescence detection system.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the H3K4me3 signal to a loading control, such as total Histone H3 or Ponceau S staining, to account for any variations in protein loading.

dot

Caption: Experimental workflow for H3K4me3 Western blot.

This compound is a powerful research tool for investigating the biological functions of the KDM5 family of demethylases and the role of H3K4me3 in cellular processes. The protocols outlined in these application notes provide a comprehensive guide for researchers to effectively use this compound in their studies and accurately measure the resulting changes in H3K4me3 levels by Western blot. Careful optimization of treatment conditions and adherence to histone-specific Western blot protocols are essential for obtaining reliable and reproducible results.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KDOAM25 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Histone western blot protocol | Abcam [abcam.com]

- 11. Histone Immunoblotting Protocol | Rockland [rockland.com]

- 12. docs.abcam.com [docs.abcam.com]

- 13. Immunoblotting histones from yeast whole cell protein extracts - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: KDM6A/UTX ChIP-seq and Data Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction to KDM6A (UTX)

Lysine-specific demethylase 6A (KDM6A), also known as Ubiquitously transcribed Tetratricopeptide repeat on X chromosome (UTX), is a histone demethylase that plays a critical role in regulating gene expression.[1][2] KDM6A specifically removes methyl groups from lysine 27 of histone H3 (H3K27me2/3), a mark typically associated with gene repression.[1][3] By demethylating H3K27, KDM6A facilitates the activation of target genes involved in crucial cellular processes such as development, differentiation, and proliferation.[1][3]

Dysregulation of KDM6A activity has been implicated in various diseases, including several types of cancer like bladder cancer, leukemia, and certain breast cancers, as well as developmental disorders such as Kabuki syndrome.[1][2][4] Consequently, KDM6A has emerged as a promising therapeutic target, with ongoing research focused on developing small molecule inhibitors to modulate its activity for cancer treatment.[1][5][6] Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful technique to identify the genomic regions where KDM6A binds, providing insights into its regulatory functions and the downstream pathways it controls.

KDM6A Signaling and Regulatory Pathways

KDM6A functions as a key epigenetic regulator, often as part of larger protein complexes, to control gene expression. Its activity is intertwined with several signaling pathways crucial for normal development and cellular homeostasis.

-

Transcriptional Activation: KDM6A is recruited to the promoter and enhancer regions of target genes. By removing the repressive H3K27me3 mark, it creates a chromatin environment permissive for transcription. KDM6A often collaborates with histone acetyltransferases (HATs) like p300/CBP and the SWI/SNF chromatin remodeling complex to activate gene expression.

-

Developmental Pathways: KDM6A is essential for proper embryonic development and cell fate decisions. It regulates the expression of key developmental genes, including the HOX gene clusters, which are critical for body patterning.

-

Tumor Suppression: In many cancers, KDM6A acts as a tumor suppressor.[4] Its loss-of-function mutations can lead to increased H3K27 methylation, silencing of tumor suppressor genes, and consequently, cancer progression.[1]

-

Interaction with Transcription Factors: KDM6A does not bind to DNA directly but is recruited to specific genomic loci through its interaction with various transcription factors. This interaction is crucial for the tissue-specific and context-dependent regulation of gene expression by KDM6A.

Below is a diagram illustrating the central role of KDM6A in transcriptional regulation.

Caption: KDM6A-mediated transcriptional activation pathway.

KDM6A/UTX ChIP-seq Experimental Protocol

This protocol provides a detailed methodology for performing a KDM6A/UTX ChIP-seq experiment.

Materials and Reagents

| Reagent/Material | Supplier | Catalog Number |

| KDM6A/UTX Antibody (ChIP-grade) | Abcam | ab36938 |

| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |

| Formaldehyde (37%) | Sigma-Aldrich | F8775 |

| Glycine | Sigma-Aldrich | G8898 |

| Protease Inhibitor Cocktail | Roche | 11836170001 |

| Phenylmethylsulfonyl fluoride (PMSF) | Sigma-Aldrich | P7626 |

| RIPA Buffer | Cell Signaling Technology | 9806 |

| Sonication Buffer | See Recipe Below | - |

| ChIP Elution Buffer | See Recipe Below | - |

| RNase A | Thermo Fisher Scientific | EN0531 |

| Proteinase K | Thermo Fisher Scientific | EO0491 |

| DNA Purification Kit | QIAGEN | 28104 |

Sonication Buffer Recipe:

-

50 mM HEPES-KOH, pH 7.5

-

140 mM NaCl

-

1 mM EDTA

-

1% Triton X-100

-

0.1% Sodium Deoxycholate

-

0.1% SDS

-

Add Protease Inhibitors and PMSF fresh before use.

ChIP Elution Buffer Recipe:

-

1% SDS

-

0.1 M NaHCO3

Experimental Workflow

The following diagram outlines the major steps in the KDM6A/UTX ChIP-seq protocol.

Caption: KDM6A/UTX ChIP-seq experimental workflow.

Detailed Protocol

1. Cell Crosslinking and Harvesting

-

Grow cells to 80-90% confluency in appropriate culture medium.

-

Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.

-

Quench the crosslinking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.

-

Scrape the cells, transfer to a conical tube, and centrifuge at 1,500 x g for 5 minutes at 4°C.

-

Wash the cell pellet twice with ice-cold PBS.

2. Cell Lysis and Chromatin Sonication

-

Resuspend the cell pellet in Sonication Buffer and incubate on ice for 10 minutes.

-

Sonicate the chromatin to an average fragment size of 200-500 bp. Optimization of sonication conditions (power, duration, cycles) is critical and should be determined empirically for each cell type and instrument.

-

Centrifuge the sonicated lysate at 14,000 x g for 10 minutes at 4°C to pellet cellular debris.

-

Transfer the supernatant (cleared chromatin) to a new tube. A small aliquot should be saved as the "input" control.

3. Immunoprecipitation

-

Pre-clear the chromatin by incubating with Protein A/G magnetic beads for 1 hour at 4°C with rotation.

-

Pellet the beads using a magnetic stand and transfer the supernatant to a new tube.

-

Add 5-10 µg of a validated ChIP-grade KDM6A/UTX antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation.

-

Add pre-washed Protein A/G magnetic beads and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.

4. Washing and Elution

-

Pellet the beads on a magnetic stand and discard the supernatant.

-

Perform a series of washes to remove non-specifically bound proteins and DNA. A typical wash series includes:

-

Low Salt Wash Buffer

-

High Salt Wash Buffer

-

LiCl Wash Buffer

-

TE Buffer

-

-

Elute the immunoprecipitated complexes from the beads by adding ChIP Elution Buffer and incubating at 65°C for 30 minutes with vortexing.

-

Pellet the beads and transfer the supernatant containing the eluted chromatin to a new tube.

5. Reverse Crosslinking and DNA Purification

-

Reverse the crosslinks by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight).

-

Treat the samples with RNase A for 30 minutes at 37°C.

-

Treat with Proteinase K for 2 hours at 45°C.

-

Purify the DNA using a commercial DNA purification kit (e.g., QIAGEN PCR Purification Kit) and elute in nuclease-free water.

6. Library Preparation and Sequencing

-

Quantify the purified ChIP DNA and input DNA.

-

Prepare sequencing libraries from the ChIP and input DNA samples according to the manufacturer's instructions (e.g., Illumina TruSeq ChIP Library Preparation Kit).

-

Perform high-throughput sequencing.

KDM6A/UTX ChIP-seq Data Analysis

The analysis of ChIP-seq data involves several computational steps to identify and interpret the genomic binding sites of KDM6A.

Data Analysis Workflow

The following diagram illustrates a typical ChIP-seq data analysis pipeline.

Caption: KDM6A/UTX ChIP-seq data analysis workflow.

Detailed Analysis Steps

1. Quality Control of Raw Reads:

-

Use tools like FastQC to assess the quality of the raw sequencing reads. This includes checking for per-base sequence quality, GC content, and adapter contamination.

2. Read Trimming and Filtering:

-

Remove adapter sequences and low-quality reads using tools like Trimmomatic or Cutadapt.

3. Alignment to Reference Genome:

-

Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human) using aligners such as Bowtie2 or BWA.

4. Post-alignment Processing:

-

Convert the alignment files to BAM format, sort, and index them using SAMtools.

-

Remove PCR duplicates using Picard Tools to reduce biases.

5. Peak Calling:

-

Identify genomic regions with a significant enrichment of ChIP signal over the input control using a peak caller like MACS2 (Model-based Analysis of ChIP-Seq).[7] This step generates a list of KDM6A binding sites (peaks).

6. Peak Annotation and Visualization:

-

Annotate the identified peaks to their nearest genes and genomic features (promoters, enhancers, etc.) using tools like HOMER or ChIPseeker.

-

Visualize the peak data on a genome browser such as IGV (Integrative Genomics Viewer).

7. Motif Analysis:

-

Perform motif analysis on the peak regions using tools like MEME-ChIP to identify consensus DNA sequences that may be recognized by transcription factors that recruit KDM6A.

8. Downstream Functional Analysis:

-

Perform Gene Ontology (GO) and pathway analysis (e.g., using DAVID or Metascape) on the genes associated with KDM6A peaks to understand the biological processes and pathways regulated by KDM6A.

-

Integrate the ChIP-seq data with other omics data, such as RNA-seq, to correlate KDM6A binding with changes in gene expression.

Quantitative Data Summary

The following tables provide a template for summarizing key quantitative data from a KDM6A/UTX ChIP-seq experiment.

Table 1: Sequencing and Alignment Statistics

| Sample Name | Total Reads | Mapped Reads | Mapping Rate (%) | Unique Reads | Uniqueness Rate (%) |

| KDM6A ChIP Replicate 1 | |||||

| KDM6A ChIP Replicate 2 | |||||

| Input Control |

Table 2: Peak Calling Summary (MACS2)

| Sample Name | Number of Peaks | FRiP Score (%) |

| KDM6A ChIP Replicate 1 | ||

| KDM6A ChIP Replicate 2 | ||

| Consensus Peaks |

Table 3: Peak Annotation Summary (HOMER)

| Genomic Feature | Number of Peaks | Percentage (%) |

| Promoter-TSS | ||

| Exon | ||

| Intron | ||

| 3' UTR | ||

| Intergenic | ||

| Total | 100 |

Troubleshooting and Quality Control

-

Antibody Validation: It is crucial to use a ChIP-grade antibody that has been validated for specificity and efficiency. Perform a Western blot to confirm the antibody recognizes the protein of interest at the correct molecular weight.

-

Sonication Optimization: Inefficient sonication can lead to poor enrichment. Optimize sonication conditions to obtain DNA fragments in the desired size range (200-500 bp).

-

Sequencing Depth: The required sequencing depth depends on the genome size and the expected number of binding sites. A minimum of 20-30 million uniquely mapped reads is generally recommended for transcription factors and co-factors.

-

Biological Replicates: Perform at least two biological replicates to ensure the reproducibility of the results.

-

Input Control: A properly prepared input control is essential for accurate peak calling and normalization.

By following this detailed protocol and data analysis pipeline, researchers can effectively investigate the genome-wide binding patterns of KDM6A/UTX and gain valuable insights into its role in gene regulation and disease.

References

- 1. What are KDM6A inhibitors and how do they work? [synapse.patsnap.com]

- 2. medlineplus.gov [medlineplus.gov]

- 3. sapiens.uax.com [sapiens.uax.com]

- 4. KDM6 Demethylases and Their Roles in Human Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. KDM6A INHIBITOR | Nupam Mahajan Lab | Washington University in St. Louis [mahajannlab.wustl.edu]

- 6. Chemical Inhibitors Targeting the Histone Lysine Demethylase Families with Potential for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential Occupancy and Regulatory Interactions of KDM6A in Bladder Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: KDOAM-25 Treatment in Multiple Myeloma Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

KDOAM-25 is a potent and highly selective small molecule inhibitor of the histone 3 lysine 4 trimethyl (H3K4me3) demethylase sub-family KDM5 (also known as JARID1).[1][2][3] The KDM5 family of enzymes, particularly KDM5B, is frequently overexpressed in multiple myeloma (MM) and its elevated expression is negatively correlated with overall patient survival.[1][2] this compound acts by inhibiting the demethylation of H3K4me3 at transcription start sites, leading to an increase in this epigenetic mark and subsequent impairment of proliferation in specific multiple myeloma cell lines, most notably MM1S.[1][2][4] These notes provide a summary of its activity and detailed protocols for its application in a research setting.

Data Presentation

The following tables summarize the quantitative data regarding the inhibitory and cellular activity of this compound.

Table 1: In Vitro Biochemical Inhibitory Activity of this compound

| Target | IC50 (nM) |

| KDM5A | 71 |

| KDM5B | 19 |

| KDM5C | 69 |

| KDM5D | 69 |

| Data sourced from MedchemExpress.[4] |

Table 2: Cellular Activity of this compound in MM1S Human Multiple Myeloma Cells

| Assay | Parameter | Result | Notes |

| Cell Viability | IC50 | ~30 µM | Effect observed after a 5-7 day treatment period. Little effect was seen after 3 days.[1][4] |

| Cell Cycle Analysis | Effect | G1 cell-cycle arrest | Characterized by an increased proportion of cells in the G1 phase and a decreased proportion in the G2 phase.[1][4][5] |

| Apoptosis | Effect | No significant increase in sub-G1 phase | Suggests the primary effect is cytostatic (anti-proliferative) rather than cytotoxic.[1][4][5] |

| Histone Methylation | H3K4me3 Levels | ~2-fold increase | Observed in multiple myeloma cells following treatment with 50 µM this compound.[4] |

Mechanism of Action

This compound exerts its anti-proliferative effects through a specific epigenetic mechanism. By selectively inhibiting the catalytic activity of KDM5 enzymes, it prevents the removal of methyl groups from H3K4me3, a histone mark associated with active gene transcription.[1][2] In sensitive multiple myeloma cells like MM1S, this leads to a global increase of H3K4me3 at transcription start sites.[1][4] The resulting alteration in the transcriptional landscape ultimately leads to a G1 phase cell cycle arrest and impaired cellular proliferation.[1][5]

Figure 1: Mechanism of action of this compound in multiple myeloma cells.

Experimental Protocols

The following are detailed protocols for key experiments to assess the efficacy of this compound in multiple myeloma cell lines.

Protocol 1: Cell Viability and Proliferation Assay

This protocol determines the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines. The extended incubation time is critical, as the compound's effects manifest over several days.[1]

Materials:

-

MM1S cells (or other MM cell lines of interest)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound (stock solution in DMSO)

-

96-well flat-bottom cell culture plates (clear bottom, white or black walls for luminescence/fluorescence)

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar reagent (e.g., resazurin-based)

-

Multimode plate reader

Procedure:

-

Cell Seeding: Seed MM1S cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of complete culture medium.

-

Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium. A typical concentration range would be from 200 µM down to 0.1 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

-

Treatment: Add 100 µL of the 2X this compound dilutions to the appropriate wells to achieve a 1X final concentration.

-

Incubation: Incubate the plate at 37°C in a 5% CO2 humidified incubator for 5 to 7 days.

-

Assay:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated control wells (representing 100% viability) and plot the results as percent viability versus log[concentration]. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Figure 2: Experimental workflow for determining cell viability.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol is used to assess the effect of this compound on cell cycle distribution.

Materials:

-

MM1S cells

-

6-well cell culture plates

-

This compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI)/RNase Staining Buffer

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed 1 x 10^6 MM1S cells per well in 6-well plates. Allow cells to attach/acclimate for 24 hours. Treat cells with this compound at relevant concentrations (e.g., 30 µM and 50 µM) and a vehicle control (DMSO) for 72-96 hours.

-

Cell Harvest: Harvest cells by centrifugation at 300 x g for 5 minutes.

-

Washing: Wash the cell pellet once with 1 mL of cold PBS.

-

Fixation: Resuspend the pellet gently and add 1 mL of ice-cold 70% ethanol dropwise while vortexing at a low speed to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the cells in 500 µL of PI/RNase Staining Buffer.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample.

-

Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to gate on single cells and quantify the percentage of cells in the Sub-G1, G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot for H3K4me3 Levels

This protocol quantifies changes in the global levels of the H3K4me3 histone mark.

Materials:

-

MM1S cells treated as in Protocol 2

-

Histone Extraction Kit or Buffer (containing sulfuric acid or high salt)

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

Nitrocellulose or PVDF membranes

-

Primary antibodies: Rabbit anti-H3K4me3, Rabbit anti-Total Histone H3 (for loading control)

-

HRP-conjugated anti-rabbit secondary antibody

-

Enhanced Chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Histone Extraction: Treat MM1S cells with this compound (e.g., 50 µM) for 72-96 hours. Harvest approximately 2-5 x 10^6 cells. Extract the acid-soluble histone proteins according to the manufacturer's protocol.

-

Protein Quantification: Determine the protein concentration of the histone extracts using the BCA assay.

-

SDS-PAGE: Load 10-15 µg of histone extract per lane onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies (anti-H3K4me3 and anti-Total H3, diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again as in step 7. Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the H3K4me3 signal to the Total Histone H3 signal for each sample.

Figure 3: this compound's epigenetic role in the context of MM signaling.

References

- 1. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Potent and Selective KDM5 Inhibitor Stops Cellular Demethylation of H3K4me3 at Transcription Start Sites and Proliferation of MM1S Myeloma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Application of KDOAM-25 in Uveal Melanoma Studies

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Uveal melanoma (UM) is the most common primary intraocular malignancy in adults, with a high propensity for metastasis, primarily to the liver.[1][2] The majority of uveal melanomas are driven by activating mutations in GNAQ or GNA11, which constitutively activate the Mitogen-Activated Protein Kinase (MAPK) pathway, making it a key therapeutic target.[2][3] While MEK inhibitors have been explored, resistance often develops, limiting their clinical efficacy.[4][5]

KDOAM-25 is a potent and selective inhibitor of the histone lysine demethylase 5 (KDM5) family, with a particularly high affinity for KDM5B.[6] KDM5B is a transcriptional repressor that removes methyl groups from histone H3 at lysine 4 (H3K4), an epigenetic modification associated with active gene transcription.[7] Dysregulation of KDM5B has been implicated in various cancers, contributing to tumor progression and drug resistance.[7]

Crucial Note on Retracted Research: Initial interest in this compound for uveal melanoma was largely prompted by a 2022 study titled "this compound Overcomes Resistance to MEK Inhibitors by Targeting KDM5B in Uveal Melanoma." However, this article has since been retracted due to concerns about the integrity of its content and data. Therefore, the direct application of this compound in uveal melanoma remains a hypothetical area of investigation that requires rigorous, independent validation.

This document provides a framework for researchers interested in exploring the potential of this compound in uveal melanoma, particularly in the context of overcoming MEK inhibitor resistance. The protocols and conceptual frameworks presented are based on established methodologies in cancer research and the known mechanisms of this compound and uveal melanoma signaling.

Hypothesized Mechanism of Action

In uveal melanoma, the GNAQ/GNA11 mutations lead to the activation of downstream signaling cascades, most notably the MAPK (RAS-RAF-MEK-ERK) and PI3K/Akt pathways, which drive cell proliferation and survival.[2][3] Resistance to MEK inhibitors can emerge through various mechanisms, including the activation of bypass signaling pathways or through epigenetic modifications that alter gene expression programs, allowing cancer cells to adapt and survive.

The proposed, yet unverified, mechanism for this compound in MEK-resistant uveal melanoma involves the inhibition of KDM5B. It is hypothesized that in resistant cells, KDM5B activity is heightened, leading to the repression of tumor suppressor genes. By inhibiting KDM5B, this compound would increase H3K4 trimethylation (H3K4me3) at the promoter regions of these genes, restoring their expression and re-sensitizing the cells to MEK inhibitors or inducing cell death directly.

Figure 1: Simplified GNAQ/GNA11 signaling pathway in uveal melanoma.

Quantitative Data Summary (Hypothetical)

The following tables are templates to illustrate how quantitative data for this compound in uveal melanoma cell lines could be presented. Note: The data shown are for illustrative purposes only and are not from validated experiments.

Table 1: In Vitro IC50 Values of this compound in Uveal Melanoma Cell Lines

| Cell Line | GNAQ/GNA11 Status | MEK Inhibitor Sensitivity | This compound IC50 (µM) | Trametinib IC50 (µM) | This compound + Trametinib (1 µM) IC50 (µM) |

| 92.1 | GNAQ Q209L | Sensitive | > 50 | 0.5 | 0.4 |

| OMM1 | GNAQ Q209L | Sensitive | > 50 | 0.8 | 0.7 |

| 92.1-R | GNAQ Q209L | Resistant | 15.2 | > 20 | 2.5 |

| OMM1-R | GNAQ Q209L | Resistant | 12.8 | > 20 | 1.8 |

Table 2: Effect of this compound on Apoptosis in MEK-Resistant Uveal Melanoma Cells

| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) |

| 92.1-R | Vehicle (DMSO) | 5.1 ± 0.8 |

| Trametinib (5 µM) | 7.3 ± 1.1 | |

| This compound (15 µM) | 18.9 ± 2.3 | |

| This compound (15 µM) + Trametinib (5 µM) | 45.6 ± 3.5 | |

| OMM1-R | Vehicle (DMSO) | 4.8 ± 0.6 |

| Trametinib (5 µM) | 6.5 ± 0.9 | |

| This compound (15 µM) | 16.2 ± 1.9 | |

| This compound (15 µM) + Trametinib (5 µM) | 41.3 ± 2.8 |

Experimental Protocols

The following are detailed protocols for key experiments to validate the efficacy and mechanism of this compound in uveal melanoma.

Protocol 1: Cell Viability Assay (MTS/MTT)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound alone and in combination with a MEK inhibitor.

Materials:

-

Uveal melanoma cell lines (e.g., 92.1, OMM1, and their MEK-inhibitor resistant derivatives).

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS).

-

This compound (stock solution in DMSO).

-

MEK inhibitor (e.g., Trametinib; stock solution in DMSO).

-

96-well cell culture plates.

-

MTS reagent (e.g., CellTiter 96 AQueous One Solution).

-

Plate reader.

Procedure:

-

Seed 3,000-5,000 cells per well in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound and/or Trametinib in complete medium.

-

Remove the overnight medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle control (DMSO) wells.

-

For combination studies, add a fixed concentration of Trametinib with serial dilutions of this compound.

-

Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.

-